molecular formula C12H12BNO3 B1373325 (5-(Benzyloxy)pyridin-3-yl)boronic acid CAS No. 1190423-61-0

(5-(Benzyloxy)pyridin-3-yl)boronic acid

Cat. No. B1373325
M. Wt: 229.04 g/mol
InChI Key: IGKYPUBWQHKLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-(Benzyloxy)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C12H12BNO3 . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of boronic acids, such as “(5-(Benzyloxy)pyridin-3-yl)boronic acid”, often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “(5-(Benzyloxy)pyridin-3-yl)boronic acid” consists of 12 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 229.09100 .


Chemical Reactions Analysis

Boronic acids, including “(5-(Benzyloxy)pyridin-3-yl)boronic acid”, are commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of chemically differentiated fragments with the metal catalyst .

Scientific Research Applications

  • Synthesis of Novel Halopyridinylboronic Acids and Esters : This compound is used in the synthesis of new pyridines libraries. It involves regioselective halogen-metal exchange and Pd-catalyzed coupling with aryl halides (Bouillon et al., 2003).

  • B–H Bond Cleavage and Chemical Catalysis : Studies show the interaction of boronic reagents like (5-(Benzyloxy)pyridin-3-yl)boronic acid with organometallic systems, offering advancements in chemical catalysis. This involves reactions with dearomatized ruthenium pincer complexes (Anaby et al., 2014).

  • Facilitating Oil|Water Interface Charge Transport : Boronic acids, including derivatives like (5-(Benzyloxy)pyridin-3-yl)boronic acid, play a role in facilitating charge transport across oil/water interfaces. This has implications in sensing applications, particularly in phosphate sensing (Li et al., 2014).

  • Development of Anti-inflammatory Drugs : Specific derivatives of pyridinylboronic acids have been used in the development of selective inhibitors for leukotriene synthesis, which are crucial in anti-inflammatory and asthma treatments (Hutchinson et al., 2009).

  • Synthesis of Heteroaryl-Substituted Compounds : It's utilized in the Suzuki coupling process to synthesize various medicinally important compounds, demonstrating its versatility in creating complex organic molecules (Bethel et al., 2012).

  • Photophysical Properties in Coordination Polymers : In the field of coordination chemistry, derivatives of pyridinylboronic acids are used in synthesizing lanthanide coordination compounds, exploring their photophysical properties, which have potential applications in materials science (Sivakumar et al., 2011).

  • Design of Stimuli-responsive Architectures : This compound's derivatives are involved in the formation of stimuli-responsive architectures, important in material science for creating dynamic systems responsive to environmental changes (Nishiyabu et al., 2012).

Future Directions

The future directions of research involving “(5-(Benzyloxy)pyridin-3-yl)boronic acid” could involve its use in further studies of Suzuki–Miyaura coupling reactions . Additionally, the development of new synthesis methods and applications for boronic acids in general could also be a focus of future research .

properties

IUPAC Name

(5-phenylmethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKYPUBWQHKLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694488
Record name [5-(Benzyloxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Benzyloxy)pyridin-3-yl)boronic acid

CAS RN

1190423-61-0
Record name [5-(Benzyloxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.91 g of 3-bromo-5-benzyloxypyridine, under argon, are added to a solution of 2 ml of triisopropyl borate in a mixture of 12 ml of toluene and 3 ml of tetrahydrofuran. The solution is cooled to −70° C. and then 5.42 ml of n-butyllithium (1.6N in hexane) are added dropwise. The reaction medium is stirred for 3 hours, and brought back to −20° C., and 7.23 ml of 2N hydrochloric acid are added dropwise. The reaction mixture is left to return to ambient temperature and poured into distilled water. The aqueous phase is extracted with ethyl acetate, and then the organic phase is washed with a saturated solution of sodium chloride, dried over magnesium sulphate and concentrated under reduced pressure, so as to give 0.21 g of [5-(benzyloxy)pyridin-3-yl]boronic acid in the form of a white powder (adapted from Wenjie Li et al. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids J. Org. Chem., (2002), 67(15), 5394-5397), the characteristics of which are the following:
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5.42 mL
Type
reactant
Reaction Step Two
Quantity
7.23 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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